Regulatory and Procurement Status Differentiation: Hydroxyzine Pamoate Versus Diphenhydramine
Hydroxyzine pamoate is a prescription-only medication in the United States for its labeled indications (anxiety, pruritus, and preoperative/postoperative sedation), whereas diphenhydramine, a structurally distinct but pharmacologically related first-generation H1 antihistamine, is available over-the-counter (OTC) in numerous allergy and nighttime sleep formulations [1]. This regulatory distinction directly impacts procurement pathways: hydroxyzine pamoate requires a valid prescription and is distributed exclusively through licensed pharmacies or authorized wholesalers, while diphenhydramine can be purchased without restriction in retail settings. The differential regulatory classification stems from the distinct approved therapeutic indications and the requirement for medical supervision during hydroxyzine pamoate therapy.
| Evidence Dimension | Regulatory classification (U.S. FDA) |
|---|---|
| Target Compound Data | Prescription-only (Rx) |
| Comparator Or Baseline | Diphenhydramine: Over-the-counter (OTC) |
| Quantified Difference | Rx-only versus OTC availability |
| Conditions | United States FDA regulatory framework, 2025 |
Why This Matters
For procurement, this means hydroxyzine pamoate is restricted to licensed channels, requiring prescription verification and DEA/state compliance, unlike OTC diphenhydramine.
- [1] Drugs.com. Hydroxyzine vs Benadryl: What's the difference? Drugs.com, 2025. View Source
